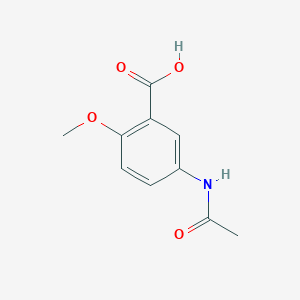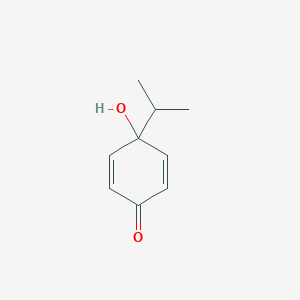
4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one, also known as HPCHD, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. HPCHD is a cyclic enone that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mechanism Of Action
The mechanism of action of 4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses in the body. 4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one has also been shown to scavenge free radicals and inhibit lipid peroxidation, which may contribute to its antioxidant properties.
Biochemical And Physiological Effects
Studies have shown that 4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one has anti-inflammatory and antioxidant effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce oxidative stress in cells. Additionally, 4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one in laboratory experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one has been shown to be stable under a variety of conditions, making it a reliable tool for studying the effects of oxidative stress and inflammation in cells. However, one limitation of using 4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one is that its mechanism of action is not fully understood, which may limit its potential applications in drug development.
Future Directions
There are several potential future directions for research on 4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one may have applications in the development of new fluorescent probes for detecting reactive oxygen species in biological systems. Further studies are needed to fully understand the mechanism of action of 4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one and its potential applications in scientific research.
Synthesis Methods
4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one can be synthesized through several methods, including the reaction of 4-hydroxybenzaldehyde with acetone and cyclohexanone in the presence of a base catalyst. This reaction results in the formation of 4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one as a yellow crystalline solid with a melting point of 85-87°C.
Scientific Research Applications
4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, 4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in biological systems.
properties
CAS RN |
192193-84-3 |
|---|---|
Product Name |
4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one |
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H12O2/c1-7(2)9(11)5-3-8(10)4-6-9/h3-7,11H,1-2H3 |
InChI Key |
GMQXYSYQWIIAOI-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C=CC(=O)C=C1)O |
Canonical SMILES |
CC(C)C1(C=CC(=O)C=C1)O |
synonyms |
2,5-Cyclohexadien-1-one,4-hydroxy-4-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furo[2,3-b]pyridine-6-methanamine](/img/structure/B68843.png)
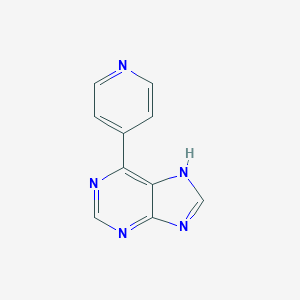
![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)
![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)
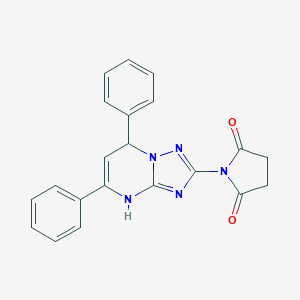
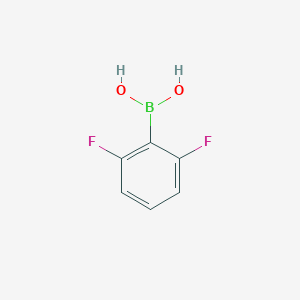
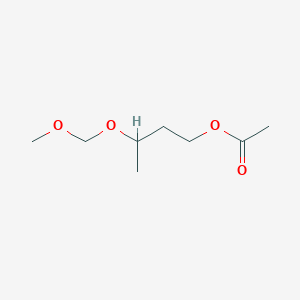
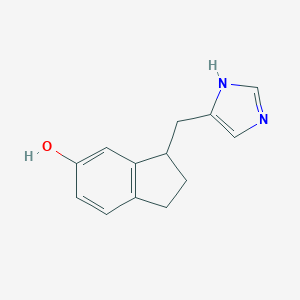
![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)
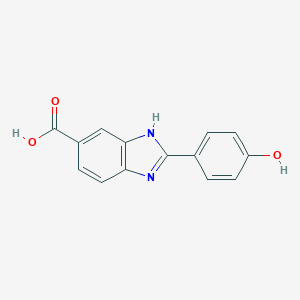
![(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide](/img/structure/B68861.png)
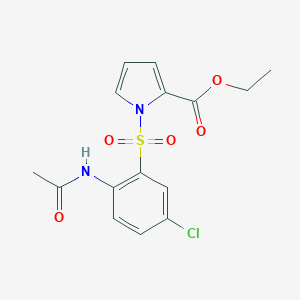
![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)
